molecular formula C7H11NO3S B12312138 rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis

rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis

Cat. No.: B12312138
M. Wt: 189.23 g/mol
InChI Key: SCIFFMCNMMSWKV-UHFFFAOYSA-N
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Description

Rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its octahydro-1lambda6,2-benzothiazole core, which is a bicyclic structure containing sulfur and nitrogen atoms. The “rac-” prefix indicates that the compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic anhydride in the presence of a sulfur source. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: The compound’s derivatives are explored for their potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: In industrial applications, the compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes. The exact mechanism depends on the specific biological system and the derivative of the compound being studied.

Comparison with Similar Compounds

Rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis can be compared with other similar compounds, such as:

    Rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one, cis: This compound has a similar bicyclic structure but contains an oxygen atom instead of sulfur.

    Rac-methyl (3aR,7aR)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate: This compound features a pyrrole ring fused with a pyran ring, differing in the heteroatoms present.

The uniqueness of this compound lies in its sulfur-containing benzothiazole core, which imparts distinct chemical and biological properties compared to its oxygen or nitrogen analogs.

Properties

Molecular Formula

C7H11NO3S

Molecular Weight

189.23 g/mol

IUPAC Name

1,1-dioxo-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one

InChI

InChI=1S/C7H11NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h5-6H,1-4H2,(H,8,9)

InChI Key

SCIFFMCNMMSWKV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)NS2(=O)=O

Origin of Product

United States

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